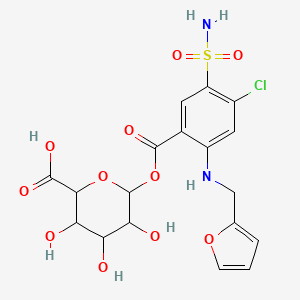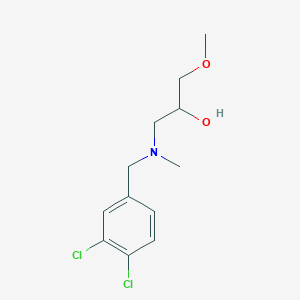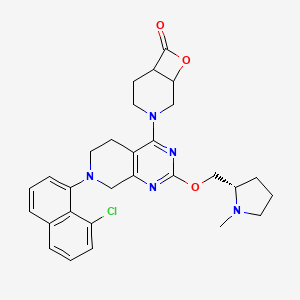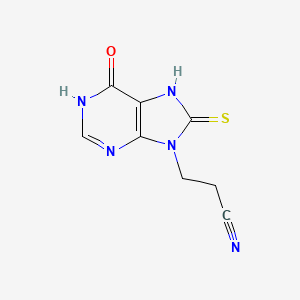![molecular formula C12H10N4OS B14913567 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one is a heterocyclic compound that features a triazolopyridine moiety linked to a pyrrole ring via a thioether bridge. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Thioether Formation: The triazolopyridine core can be reacted with a thiol or a thioether precursor under suitable conditions to form the thioether linkage.
Pyrrole Attachment: The final step involves the coupling of the thioether intermediate with a pyrrole derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazolopyridine ring or the carbonyl group, depending on the reagents used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyridine derivatives, alcohols.
Substitution: Various substituted triazolopyridine or pyrrole derivatives.
科学的研究の応用
Chemistry
Catalysis: Potential use as ligands in catalytic reactions.
Material Science: Incorporation into polymers or materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the heterocyclic structure.
Antimicrobial Activity: Possible antimicrobial properties against bacteria or fungi.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Disrupting Cellular Processes: Affecting cellular pathways by interacting with key proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one: Similar compounds may include other triazolopyridine derivatives or pyrrole-containing molecules.
Uniqueness
Structural Features: The unique combination of triazolopyridine and pyrrole rings linked by a thioether bridge.
Biological Activity: Distinct biological activities compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
特性
分子式 |
C12H10N4OS |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
1-(1H-pyrrol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H10N4OS/c17-10(9-4-3-6-13-9)8-18-12-15-14-11-5-1-2-7-16(11)12/h1-7,13H,8H2 |
InChIキー |
AMFWLCNKAVIQGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)







